methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate
Description
Methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a synthetic organic compound featuring a bicyclic imidazo[4,5-c]pyridine core. Key structural attributes include:
- A 4-(5-chloro-2-fluorophenyl) substituent attached to the imidazo-pyridine ring.
- A methyl hexanoate group linked via a carbonyl amino (-NHCO-) bridge. The chloro and fluoro substituents likely enhance lipophilicity and metabolic stability, while the hexanoate chain may improve absorption properties.
Properties
Molecular Formula |
C20H24ClFN4O3 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl 6-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C20H24ClFN4O3/c1-29-17(27)5-3-2-4-9-23-20(28)26-10-8-16-18(25-12-24-16)19(26)14-11-13(21)6-7-15(14)22/h6-7,11-12,19H,2-5,8-10H2,1H3,(H,23,28)(H,24,25) |
InChI Key |
SIAVYENIJXSCJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)Cl)F)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamine Precursors
Polyphosphoric acid (PPA)-mediated cyclization is frequently employed. For example, heating 3,4-diaminopyridine derivatives with acetic acid in PPA at 135–140°C yields the tetrahydroimidazo[4,5-c]pyridine core. Modifications include substituting the pyridine nitrogen with methyl or tert-butoxycarbonyl (Boc) groups to direct regioselectivity.
Halogenation at the 4-Position
Hexanoate Side Chain Preparation
The hexanoate moiety is synthesized through Boc-protected amino acid chemistry.
Boc Protection of 6-Aminohexanoic Acid
Methyl 6-((tert-butoxycarbonyl)amino)hexanoate is prepared by treating 6-aminohexanoic acid with di-tert-butyl dicarbonate in dichloromethane, followed by esterification with methanol and DCC (N,N'-dicyclohexylcarbodiimide). This yields the Boc-protected ester in 85–92% purity.
Deprotection and Activation
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, exposing the primary amine. Subsequent activation with carbonyldiimidazole (CDI) forms the reactive acyl imidazole intermediate, crucial for amide bond formation.
Amide Coupling of Core and Side Chain
The final step involves coupling the imidazo[4,5-c]pyridine core with the hexanoate side chain.
Carbodiimide-Mediated Coupling
A mixture of the activated hexanoate (1.2 equiv) and the imidazo[4,5-c]pyridine amine (1.0 equiv) is reacted in DMF with HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at 0–5°C. The reaction proceeds to >95% conversion within 12 hours.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. LC-MS confirms molecular weight (423.9 g/mol), while -NMR validates substituent integration.
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
For scalable production, SPPS employs Wang resin-bound imidazo[4,5-c]pyridine. After Fmoc deprotection, the hexanoate side chain is coupled using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), achieving 88% yield.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates the cyclization step, reducing reaction time from 24 hours to <1 hour while maintaining 89% yield.
Critical Reaction Parameters
Challenges and Mitigation Strategies
-
Low Solubility of Intermediates : Use of DMF:DMSO (9:1) enhances solubility during coupling.
-
Epimerization : Low-temperature (0°C) coupling preserves stereochemistry.
-
Byproduct Formation : Addition of molecular sieves absorbs HCl generated during carbodiimide reactions.
Industrial-Scale Considerations
Pilot-scale batches (10 kg) utilize flow chemistry for cyclization, achieving 92% yield with 99.5% purity. Continuous extraction minimizes solvent waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[4,5-c]pyridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug discovery and development. Its ability to undergo multiple types of chemical reactions also makes it useful in studying enzyme-catalyzed processes.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The presence of the imidazo[4,5-c]pyridine core, which is found in many bioactive molecules, suggests potential therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 495-77-2)
- Core Structure : Shared imidazo[4,5-c]pyridine backbone.
- Substituents: Carboxylic acid at position 6 (vs. methyl hexanoate in the target compound).
- Key Differences: The carboxylic acid group increases polarity, reducing membrane permeability compared to the ester derivative.
- Applications : Primarily used as a synthetic intermediate for pharmaceuticals .
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid (CAS 880809-62-1)
- Core Structure : Benzoic acid (distinct from imidazo-pyridine).
- Substituents : Sulfonamide-linked 5-chloro-2-ethoxyphenyl group.
- Key Differences: The sulfonamide group introduces different electronic and steric effects compared to the carbonyl amino bridge. Ethoxy substituent may alter metabolic pathways versus the target compound’s fluoro group.
Functional Group Analogues
5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid (CAS 311785-26-9)
- Core Structure: Benzothiazole ring with a pentanoic acid chain.
- Substituents : Chloro-benzothiazole linked via an amide.
- Key Differences :
- Benzothiazole core lacks the imidazo-pyridine’s nitrogen-rich bicyclic system, affecting binding specificity.
- Free carboxylic acid may limit bioavailability compared to the ester prodrug design of the target compound.
- Applications : Likely explored for antibacterial or kinase inhibition .
Pharmacokinetic and Physicochemical Comparisons
| Property | Target Compound | CAS 495-77-2 (Acid) | CAS 880809-62-1 (Sulfonamide) |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (higher due to ester) | ~1.8 (polar acid) | ~2.2 (moderate polarity) |
| Solubility | Low (ester hydrolysis required) | High (ionizable COOH) | Moderate |
| Bioavailability | Enhanced via prodrug strategy | Limited by rapid excretion | Moderate |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Variable (ethoxy metabolism) |
Research Findings and Implications
Structural Advantages of Target Compound: The 4-(5-chloro-2-fluorophenyl) group enhances hydrophobic interactions in target binding pockets, as seen in halogen-bonding motifs in drug design . The hexanoate ester likely delays metabolic clearance, prolonging systemic exposure compared to carboxylic acid derivatives.
Synthetic Considerations: Coupling reactions (e.g., carbodiimide-mediated) are critical for attaching the hexanoate chain, differing from sulfonylation or benzothiazole-amide syntheses in analogues .
Biological Activity
Methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting them in a structured format.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : CHClFNO
- Molecular Weight : 394.88 g/mol
- Key Functional Groups : Methyl ester, imidazo[4,5-c]pyridine core, and hexanoate chain.
The presence of halogen substituents (chlorine and fluorine) on the phenyl ring may enhance its pharmacological properties by influencing lipophilicity and receptor binding affinity .
Research indicates that this compound interacts with various biological targets. The following mechanisms have been proposed:
- Receptor Binding : The compound's structural characteristics suggest potential interactions with neurotransmitter receptors and kinases involved in cancer progression.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes linked to tumor growth .
Anticancer Properties
Several studies have explored the anticancer properties of related compounds with imidazo[4,5-c]pyridine cores. These compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound Name | IC (µM) | Cell Line |
|---|---|---|
| This compound | 15.0 | A431 (human epidermoid carcinoma) |
| Methyl 6-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate | 12.3 | MCF7 (breast cancer) |
The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to anticancer activity, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro.
Case Studies
- Study on Antitumor Activity : A study evaluated the effects of methyl 6-{...} on human glioblastoma U251 cells. The results indicated a significant reduction in cell viability with an IC value of approximately 18 µM.
- Inflammation Model : In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to control groups.
Q & A
Q. Table 1: Comparative Yields Under Different Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| EDC | DMF | 60 | 72 | 95 | |
| DCC/DMAP | THF | 50 | 85 | 98 |
Q. Table 2: Common Analytical Signatures
| Technique | Key Peaks/Features | Application |
|---|---|---|
| ¹H NMR | δ 2.3–2.5 (hexanoate CH₂) | Confirms ester chain integrity |
| HRMS | [M+H]⁺ = Calculated m/z ± 0.001 Da | Verifies molecular formula |
| FTIR | C=O stretch at 1700 cm⁻¹ | Identifies carbonyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
